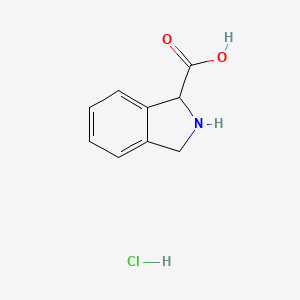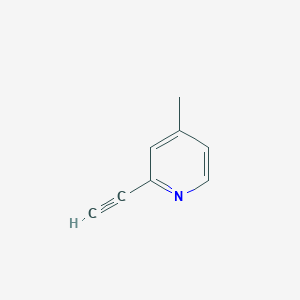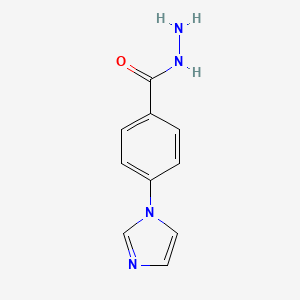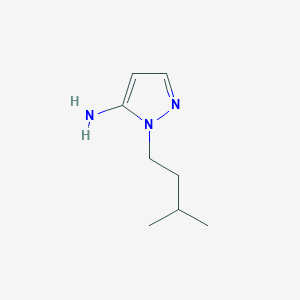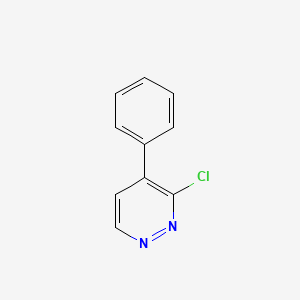
Eg5-Inhibitor V, trans-24
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Eg5 Inhibitor V, trans-24 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of cell division in cancer cells, making it a potential anti-cancer agent
Cell Biology: The compound is used to investigate the role of Eg5 in mitosis and its effects on cell cycle progression.
Drug Development: Eg5 Inhibitor V, trans-24 serves as a lead compound for developing new drugs targeting the kinesin Eg5 protein.
Wirkmechanismus
Target of Action
Eg5 Inhibitor V, trans-24 primarily targets the kinesin spindle protein (Eg5) . Eg5 is a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . It controls the segregation of the chromosomes in mitosis, making it a vital target for cancer treatment .
Mode of Action
Eg5 Inhibitor V, trans-24 interacts with its target by binding to the novel allosteric pocket (α4/α6/L11) of the Eg5 protein . This interaction inhibits the ATPase activity of the Eg5 protein . The compound exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity .
Biochemical Pathways
The inhibition of Eg5 disrupts the formation of bipolar spindles, a crucial process in cell division . This disruption affects the segregation of chromosomes during mitosis . The compound’s action on Eg5 also impacts the PI3K/Akt signaling pathway, which is involved in various cellular processes, including cell growth and survival .
Result of Action
The inhibition of Eg5 by Eg5 Inhibitor V, trans-24 results in the disruption of cell division, effectively halting the proliferation of cancer cells . In addition, the compound has been shown to induce a monoastral phenotype in HeLa cells .
Action Environment
The efficacy and stability of Eg5 Inhibitor V, trans-24 can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific cellular environment, including the presence of other proteins and the state of the targeted cells
Biochemische Analyse
Biochemical Properties
Eg5 Inhibitor V, trans-24 interacts with the kinesin Eg5, a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . The inhibitor exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity .
Cellular Effects
Eg5 Inhibitor V, trans-24 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing a monoastral spindle phenotype in HeLa cells . It also represses the proliferation of renal cell carcinoma both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of action of Eg5 Inhibitor V, trans-24 involves its binding to the Eg5 protein, inhibiting its ATPase activity . This results in the arrest of mitotic cells in prometaphase, triggering the formation of monoastral spindles and leading to mitotic arrest that eventually causes apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, Eg5 Inhibitor V, trans-24 exhibits its optimal anti-proliferative activity in 72 hours . Cells treated with this inhibitor present a characteristic monoastral spindle phenotype in 24 hours and apoptotic cells in 48 hours .
Dosage Effects in Animal Models
In animal models, Eg5 Inhibitor V, trans-24 effectively suppresses tumor growth in subcutaneous xenograft models
Metabolic Pathways
It is known that it interacts with the Eg5 protein, which plays a crucial role in mitosis .
Subcellular Localization
It is known to interact with the Eg5 protein, which plays a crucial role in mitosis
Vorbereitungsmethoden
Die Synthese von Eg5-Inhibitor V, trans-24 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Kondensationsreaktionen unter Beteiligung von Benzylamin und 3-Hydroxybenzaldehyd synthetisiert.
Cyclisierung: Das Zwischenprodukt wird cyclisiert, um die Hexahydroimidazo[1,5-b]-β-carbolinstruktur zu bilden.
Einführung funktioneller Gruppen: Spezifische funktionelle Gruppen werden an die Kernstruktur eingeführt, um ihre inhibitorische Aktivität gegen Eg5 zu verbessern
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, würden aber wahrscheinlich die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Stabilität des Endprodukts umfassen.
Analyse Chemischer Reaktionen
Eg5-Inhibitor V, trans-24 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, wodurch die inhibitorische Aktivität möglicherweise verändert wird.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Krebsforschung: Es wird verwendet, um die Hemmung der Zellteilung in Krebszellen zu untersuchen, was es zu einem potenziellen Antitumormittel macht
Zellbiologie: Die Verbindung wird verwendet, um die Rolle von Eg5 bei der Mitose und ihre Auswirkungen auf den Zellzyklusfortschritt zu untersuchen.
Arzneimittelentwicklung: This compound dient als Leitverbindung zur Entwicklung neuer Medikamente, die auf das Kinesin-Eg5-Protein abzielen.
Neurowissenschaften: Die Forschung hat gezeigt, dass Eg5-Inhibitoren neuronale Funktionen beeinflussen können, was Einblicke in potenzielle Behandlungen für neurologische Erkrankungen liefert.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an das Eg5-Protein bindet, ein Motorprotein, das für die Bildung der mitotischen Spindel während der Zellteilung unerlässlich ist. Die Verbindung hemmt die ATPase-Aktivität von Eg5, verhindert die ordnungsgemäße Trennung der Chromosomen und führt zu einer Zellzyklusarretierung und Apoptose in Krebszellen . Die Hemmung ist allosterisch, d.h. sie stabilisiert das aktive Zentrum Mg2+-Ion und die Schleife L5 in einer apo-ähnlichen Konformation, wodurch die Motoraktivität von Eg5 gestört wird .
Vergleich Mit ähnlichen Verbindungen
Eg5-Inhibitor V, trans-24 ist aufgrund seiner hohen Spezifität und Wirksamkeit gegenüber dem Eg5-Protein einzigartig. Ähnliche Verbindungen umfassen:
S-Trityl-L-Cystein: Ein weiterer potenter Eg5-Inhibitor mit einem anderen Wirkmechanismus.
HR22C16: Ein weniger potenter Eg5-Inhibitor im Vergleich zu trans-24.
Paprotrain: Ein Inhibitor der ATPase-Aktivität von MKLP-2, einem weiteren Kinesin-Motorprotein.
This compound zeichnet sich durch seine verbesserte Wirksamkeit und Spezifität aus, was ihn zu einem wertvollen Werkzeug in der Krebsforschung und der Medikamentenentwicklung macht .
Eigenschaften
IUPAC Name |
(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKINRKWPYVMSZ-LADGPHEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468490 | |
| Record name | Eg5 Inhibitor V, trans-24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869304-55-2 | |
| Record name | Eg5 Inhibitor V, trans-24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


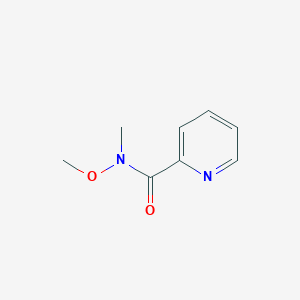
![(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE](/img/structure/B1600857.png)
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)

